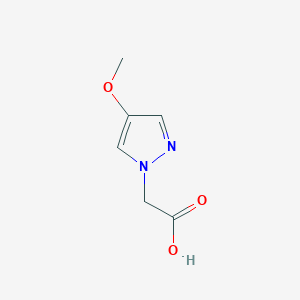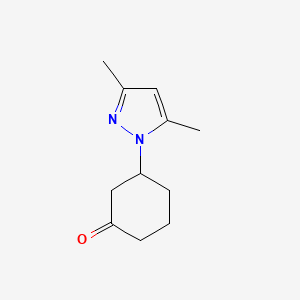
(4-Methoxypyrazol-1-yl)-acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, like 4-MPA, is a significant area of organic chemistry . Pyrazole derivatives are synthesized by chemists through new strategies on par with the reported methods . The synthetic pathway often involves the reaction of hydrazines with 1,3-diketones .Molecular Structure Analysis
The molecular formula of 4-MPA is C6H8N2O3. Its InChI Key is TXOVKLAUAODVOA-UHFFFAOYSA-N. The Canonical SMILES representation is COC1=CN(N=C1)CC(=O)O.Chemical Reactions Analysis
Pyrazole-containing compounds like 4-MPA are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis
4-MPA is a colorless, water-soluble solid. Its molecular weight is 156.14 g/mol. The IUPAC Name is 2-(4-methoxypyrazol-1-yl)acetic acid.Wissenschaftliche Forschungsanwendungen
Herbicide Toxicity and Environmental Impact
Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, highlights the environmental and toxicological concerns associated with herbicide usage. Studies focus on its toxicology, mutagenicity, and impact on aquatic ecosystems, suggesting the need for ongoing research into safer agricultural practices and chemical alternatives (Zuanazzi et al., 2020).
Biosynthesis and Metabolism in Plants
Investigations into the biosynthesis, accumulation, and metabolism of methoxypyrazines in grapes underline the significance of understanding chemical pathways in plants. This research has implications for improving wine quality and exploring the role of similar compounds in other plants (Lei et al., 2018).
Climate Change and Viticulture
A study on alkyl-methoxypyrazines, related to the compound of interest, examines their impact on wine's sensory attributes under changing climate conditions. This research is pivotal for adapting viticultural and oenological practices to maintain wine quality amid environmental shifts (Pickering et al., 2021).
Antioxidant and Pharmacological Properties
Research on p-coumaric acid and its conjugates, similar in function to methoxypyrazol compounds, delves into their antioxidant, anti-cancer, antimicrobial, and other biological activities. This underscores the potential of methoxypyrazol derivatives in developing new therapeutic agents (Pei et al., 2016).
Advanced Oxidation Processes
The degradation of pharmaceuticals and organic pollutants through advanced oxidation processes (AOPs) is a critical area of environmental science research. Insights into the mechanisms and effectiveness of AOPs could inform the development of degradation pathways for (4-Methoxypyrazol-1-yl)-acetic acid and similar compounds (Qutob et al., 2022).
Zukünftige Richtungen
The future directions of 4-MPA and similar compounds lie in their potential applications in various fields. For instance, lignin valorization, which involves the disassembly of lignin into aromatic monomers, could pave the way towards more profitable and more sustainable lignocellulose biorefineries . Additionally, peptide-drug conjugates are gaining attention in cancer treatments, and 4-MPA could potentially be explored in this context .
Wirkmechanismus
Target of action
Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are known to interact with various enzymes and receptors in the body, including cyclooxygenase enzymes, which are involved in the inflammatory response .
Mode of action
The mode of action of pyrazoles depends on their specific chemical structure and the functional groups they carry. For instance, some pyrazoles act as enzyme inhibitors, preventing the enzyme from carrying out its normal function .
Biochemical pathways
Pyrazoles can be involved in various biochemical pathways depending on their specific targets. For example, if a pyrazole compound inhibits a specific enzyme, it can affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of pyrazoles can vary greatly depending on their specific chemical structure. Some pyrazoles are well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of action
The result of the action of pyrazoles can vary depending on their specific targets and mode of action. For example, if a pyrazole compound inhibits an enzyme involved in inflammation, the result could be a reduction in inflammation .
Action environment
The action of pyrazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound and its ability to interact with its targets .
Eigenschaften
IUPAC Name |
2-(4-methoxypyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-5-2-7-8(3-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOVKLAUAODVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1450406.png)
![1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one](/img/structure/B1450408.png)



![Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B1450417.png)
![N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1450418.png)


![N2-[2-(4-fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1450424.png)

